molecular formula C7H6ClNO B2906613 4-Chloro-3-ethenylpyridin-2-OL CAS No. 2126177-42-0

4-Chloro-3-ethenylpyridin-2-OL

Cat. No.: B2906613
CAS No.: 2126177-42-0
M. Wt: 155.58
InChI Key: HMSYEWAUTXFFCO-UHFFFAOYSA-N
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Description

4-Chloro-3-ethenylpyridin-2-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 2, a chlorine atom at position 4, and an ethenyl (vinyl, CH=CH₂) group at position 3. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.57 g/mol. The hydroxyl group enables hydrogen bonding, which may enhance solubility in polar solvents .

Properties

IUPAC Name

4-chloro-3-ethenyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSYEWAUTXFFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-3-ethenylpyridin-2-OL can be achieved through several synthetic routes. One common method involves the chlorination of 3-ethenylpyridin-2-OL using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

4-Chloro-3-ethenylpyridin-2-OL undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethenylpyridin-2-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and theoretical properties of 4-Chloro-3-ethenylpyridin-2-OL and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties (Theoretical)
This compound C₇H₆ClNO 155.57 -OH (C2), -Cl (C4), -CH=CH₂ (C3) High polarity due to -OH and -Cl; ethenyl enables conjugation
4-Chloro-3-methylpyridin-2-OL C₆H₆ClNO 143.57 -OH (C2), -Cl (C4), -CH₃ (C3) Lower steric bulk; methyl group may enhance lipophilicity
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 243.67 -OH (C3), -Cl (C4 phenyl), -OCH₃ (C2 phenyl) Extended aromatic system; methoxy group increases solubility
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol C₁₀H₁₁ClNO₃ 228.65 -OH (propargyl), -Cl (C2), dimethoxymethyl (C3) Propargyl chain introduces reactivity (e.g., click chemistry)

Reactivity and Stability

  • Ethenyl vs. However, the ethenyl group may also increase susceptibility to oxidation or polymerization .
  • Aromatic Substitutions: The methoxyphenyl substituent in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol enhances π-π stacking interactions, which could be advantageous in drug design.

Biological Activity

4-Chloro-3-ethenylpyridin-2-OL is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and its implications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a chlorine atom and an ethenyl group attached to a pyridine ring. Its structure allows for unique interactions with biological molecules, influencing its activity in various biochemical pathways.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

2. Enzyme Inhibition

The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered metabolic pathways, impacting the pharmacokinetics of co-administered drugs.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and cellular receptors. The hydroxyl group at the 2-position facilitates hydrogen bonding with target molecules, while the chlorine atom enhances lipophilicity, improving membrane permeability .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial properties of this compound against a range of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, indicating potent antibacterial activity. The study also explored the compound's mechanism, revealing that it disrupts bacterial cell wall synthesis .

Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeEffectiveness (MIC or IC50)Reference
AntimicrobialMRSA32 µg/mL
Enzyme InhibitionCytochrome P450IC50 varies by enzyme
CytotoxicityCancer Cell Lines (e.g., HeLa)IC50 = 25 µM

Applications in Medicine and Industry

The potential applications of this compound span across several fields:

  • Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics.
  • Cancer Research : Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its antitumor potential .
  • Agricultural Chemistry : Given its biological activity, it may be explored as a pesticide or fungicide.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Studies focusing on its pharmacodynamics and pharmacokinetics will be crucial in assessing its viability as a therapeutic agent.

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